molecular formula C3H10ClNO2 B12567876 3-(Aminooxy)-1-propanol Hydrochloride CAS No. 162507-93-9

3-(Aminooxy)-1-propanol Hydrochloride

Cat. No.: B12567876
CAS No.: 162507-93-9
M. Wt: 127.57 g/mol
InChI Key: FEDUZRSVTQDNOC-UHFFFAOYSA-N
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Description

3-(Aminooxy)-1-propanol Hydrochloride is a chemical compound with the molecular formula C3H10ClNO2. It is a derivative of hydroxylamine and is known for its reactivity due to the presence of the aminooxy functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminooxy)-1-propanol Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with an appropriate aldehyde or ketone, followed by reduction. One common method is the reaction of hydroxylamine hydrochloride with 3-chloropropanol, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)-1-propanol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminooxy)-1-propanol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminooxy)-1-propanol Hydrochloride involves its interaction with pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable oxime with the pyridoxal phosphate cofactor, inhibiting the enzyme’s activity. This inhibition can affect various metabolic pathways, including those involved in neurotransmitter synthesis and amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminooxy)-1-propanol Hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the propanol backbone. This combination makes it particularly useful in synthetic chemistry and enzyme inhibition studies.

Properties

CAS No.

162507-93-9

Molecular Formula

C3H10ClNO2

Molecular Weight

127.57 g/mol

IUPAC Name

3-aminooxypropan-1-ol;hydrochloride

InChI

InChI=1S/C3H9NO2.ClH/c4-6-3-1-2-5;/h5H,1-4H2;1H

InChI Key

FEDUZRSVTQDNOC-UHFFFAOYSA-N

Canonical SMILES

C(CO)CON.Cl

Origin of Product

United States

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